CYP2E1-Mediated ω-1 Hydroxylation Specificity
17-Hydroxyoleic acid is formed via (ω-1)-hydroxylation of oleic acid, a reaction catalyzed predominantly by CYP2E1, whereas ω-hydroxylation (18-OH-oleic acid) is mediated by CYP4A enzymes [1]. The turnover number for (ω-1)-hydroxylation of oleic acid is 1.5 min⁻¹, compared to 7.8 min⁻¹ for lauric acid hydroxylation by the same enzyme, indicating that the longer C18 chain of oleic acid reduces binding efficiency to the CYP2E1 active site relative to the C12 substrate [1].
| Evidence Dimension | Turnover number for CYP2E1-catalyzed (ω-1)-hydroxylation |
|---|---|
| Target Compound Data | 1.5 min⁻¹ (oleic acid as substrate producing 17-OH-oleic acid) |
| Comparator Or Baseline | Lauric acid (C12:0) turnover number = 7.8 min⁻¹ |
| Quantified Difference | 5.2-fold lower turnover for oleic acid vs. lauric acid |
| Conditions | Recombinant human CYP2E1 enzyme assay |
Why This Matters
This establishes CYP2E1 as the primary route for generating 17-hydroxyoleic acid in vivo, differentiating its metabolic origin from other hydroxylated fatty acids that arise via distinct P450 isoforms.
- [1] Adas F, Berthou F, Picart D, Lozac'h P, Beaugé F, Amet Y. Involvement of cytochrome P450 2E1 in the (ω-1)-hydroxylation of oleic acid in human and rat liver microsomes. J Lipid Res. 1998;39(6):1210-1219. View Source
